3,4-diethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core substituted with diethoxy groups at the 3 and 4 positions and a pyridin-2-yl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-aminopyridine. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The diethoxy groups and the pyridin-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-diethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(pyridin-2-yl)benzamide: Similar structure but with methoxy groups instead of diethoxy groups.
3,4-diacetoxy-N-(pyridin-2-yl)benzamide: Features acetoxy groups instead of diethoxy groups.
3,4-dihydroxy-N-(pyridin-2-yl)benzamide: Contains hydroxy groups instead of diethoxy groups.
Uniqueness
3,4-diethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The diethoxy groups may enhance its solubility and stability compared to similar compounds with different substituents .
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
3,4-diethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-9-8-12(11-14(13)21-4-2)16(19)18-15-7-5-6-10-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19) |
InChI Key |
ZFFOVCUMIKMUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OCC |
Origin of Product |
United States |
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